![molecular formula C8H9N3O2 B14490491 (Z)-N-[Amino(pyridin-4-yl)methylidene]glycine CAS No. 64263-60-1](/img/structure/B14490491.png)
(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring attached to a glycine moiety through an imine linkage, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[Amino(pyridin-4-yl)methylidene]glycine typically involves the condensation of pyridine-4-carbaldehyde with glycine. This reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure the formation of the desired (Z)-isomer. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce (Z)-N-[Amino(pyridin-4-yl)methyl]glycine.
Aplicaciones Científicas De Investigación
(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (Z)-N-[Amino(pyridin-4-yl)methylidene]glycine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine linkage and pyridine ring allow the compound to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N-[Amino(pyridin-4-yl)methylidene]glycine: The (E)-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
Pyridine-4-carbaldehyde: A precursor in the synthesis of (Z)-N-[Amino(pyridin-4-yl)methylidene]glycine.
Glycine derivatives: Other compounds where glycine is modified with different functional groups.
Uniqueness
This compound is unique due to its specific (Z)-configuration, which can influence its binding affinity and specificity towards molecular targets. This configuration may result in distinct biological activities compared to its (E)-isomer or other related compounds.
Propiedades
Número CAS |
64263-60-1 |
|---|---|
Fórmula molecular |
C8H9N3O2 |
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
2-[[amino(pyridin-4-yl)methylidene]amino]acetic acid |
InChI |
InChI=1S/C8H9N3O2/c9-8(11-5-7(12)13)6-1-3-10-4-2-6/h1-4H,5H2,(H2,9,11)(H,12,13) |
Clave InChI |
TXDMMXRBAMKTPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C(=NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


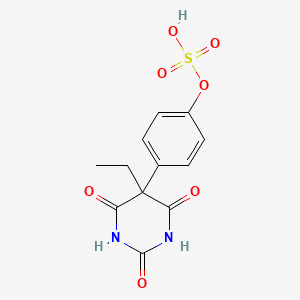

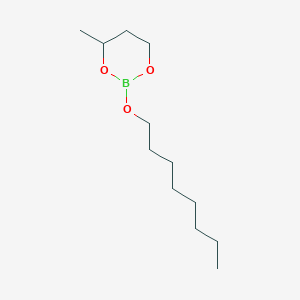
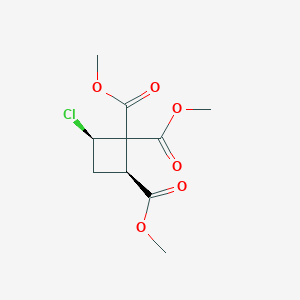
![2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane](/img/structure/B14490442.png)
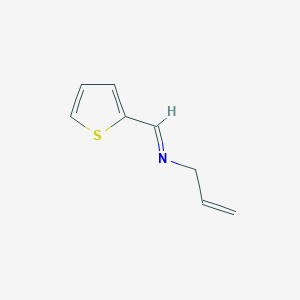
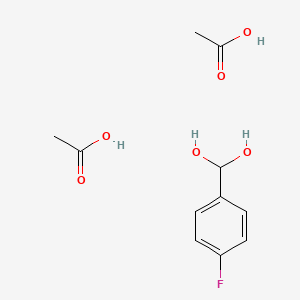

![3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole](/img/structure/B14490467.png)
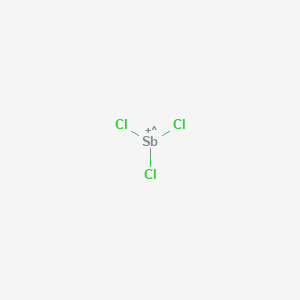
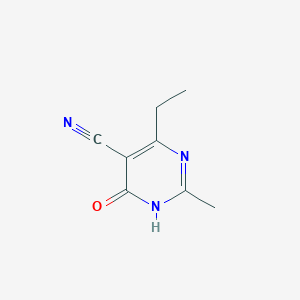
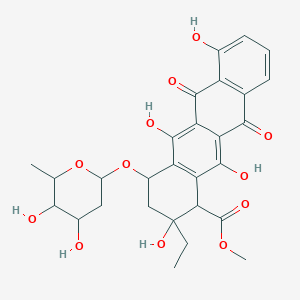

![9-Ethyl-9-azabicyclo[6.1.0]non-4-ene](/img/structure/B14490486.png)
